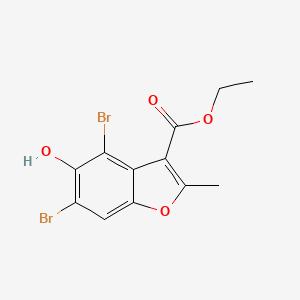

Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Description

Chemical Identity and Nomenclature

This compound is registered under the Chemical Abstracts Service number 7287-42-5 and possesses the molecular formula C₁₂H₁₀Br₂O₄. The compound exhibits a molecular weight of 378.01 grams per mole, reflecting the substantial contribution of the two bromine substituents to its overall mass. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the positioning of each functional group on the benzofuran scaffold.

The compound's structure features a benzofuran core, which consists of a fused benzene and furan ring system, with specific substituents at defined positions. The presence of bromine atoms at the 4 and 6 positions contributes to its halogenated nature, potentially influencing its reactivity and biological activity. The hydroxyl group positioned at the 5 location introduces a polar functional group that can enhance solubility in polar solvents and participate in hydrogen bonding interactions. The ethyl ester functional group at the carboxylate position suggests that the compound may exhibit ester-like properties, including potential reactivity in esterification or hydrolysis reactions.

Alternative nomenclature for this compound includes 3-benzofurancarboxylic acid, 4,6-dibromo-5-hydroxy-2-methyl-, ethyl ester, which represents the systematic chemical name based on the carboxylic acid derivative. The compound is also referenced by various catalog numbers across different chemical suppliers, including Matrix Scientific designation MAT321761363 and other supplier-specific identifiers.

The structural complexity of this compound is further emphasized by its International Chemical Identifier code: 1S/C12H10Br2O4/c1-3-17-12(16)8-5(2)18-7-4-6(13)11(15)10(14)9(7)8/h4,15H,3H2,1-2H3. This standardized representation provides a unique digital fingerprint for the compound, enabling precise identification across various chemical databases and research platforms.

Computational chemistry data reveals additional insights into the compound's molecular characteristics. The topological polar surface area is calculated at 59.67 square angstroms, indicating moderate polarity that could influence its solubility and membrane permeability properties. The calculated logarithm of the partition coefficient is 4.14852, suggesting significant lipophilic character that may affect its biological distribution and activity. The molecule contains four hydrogen bond acceptors and one hydrogen bond donor, along with two rotatable bonds, which collectively influence its conformational flexibility and potential interactions with biological targets.

Historical Context in Benzofuran Chemistry

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement marked the beginning of extensive research into benzofuran derivatives and their synthetic methodologies. Perkin's original synthetic approach involved the rearrangement reaction of coumarins, which became known as the Perkin rearrangement or coumarin-benzofuran ring contraction.

The Perkin rearrangement represents a fundamental transformation in heterocyclic chemistry, involving the conversion of 2-halocoumarins in the presence of hydroxide to form benzofurans through ring contraction. This reaction mechanism involves initial opening of the lactone ring to generate a carboxylate and phenolate, followed by intramolecular cyclization to establish the benzofuran framework. The historical significance of this transformation extends beyond its synthetic utility, as it established the conceptual foundation for understanding benzofuran reactivity and synthetic accessibility.

Subsequent developments in benzofuran chemistry have built upon Perkin's initial discoveries, leading to the development of numerous synthetic methodologies for constructing benzofuran derivatives. The evolution of benzofuran synthesis has incorporated modern catalytic approaches, including palladium-based, copper-catalyzed, and gold-promoted cyclization reactions. These advanced methodologies have enabled the preparation of increasingly complex benzofuran derivatives with precise substitution patterns, including halogenated variants such as this compound.

The historical progression of benzofuran chemistry reflects the broader development of heterocyclic chemistry as a discipline. Early work focused primarily on structural elucidation and basic synthetic transformations, while contemporary research emphasizes the design of specific benzofuran derivatives for targeted applications in medicinal chemistry, materials science, and catalysis. The discovery and characterization of benzofuran derivatives in natural products further accelerated interest in this chemical class, as many naturally occurring benzofurans exhibit significant biological activities.

The synthetic methodologies developed for benzofuran construction have evolved to accommodate the preparation of highly substituted derivatives, including those with multiple halogen substituents, hydroxyl functionalities, and ester groups. These advances in synthetic methodology have enabled the preparation of compounds such as this compound, which would have been challenging to synthesize using early methodologies.

Significance in Heterocyclic Compound Research

Benzofuran derivatives, including this compound, occupy a position of considerable significance in heterocyclic compound research due to their widespread occurrence in natural products and their potential as important pharmaceutical agents. The structural framework of benzofuran serves as a privileged scaffold in medicinal chemistry, providing a foundation for the development of compounds with diverse biological activities.

The significance of halogenated benzofuran derivatives extends beyond their synthetic accessibility to encompass their unique chemical reactivity profiles. The presence of bromine substituents in positions 4 and 6 of the benzofuran ring system creates opportunities for further synthetic elaboration through cross-coupling reactions, nucleophilic substitution processes, and other transformations that can lead to structurally diverse derivatives. The strategic positioning of these halogen atoms, combined with the hydroxyl functionality at position 5, creates a compound with multiple reactive sites that can be selectively modified for specific applications.

Heterocyclic compounds containing the benzofuran motif have demonstrated significant potential in various therapeutic areas. Research has shown that benzofuran derivatives exhibit activities against bacterial, viral, inflammatory, and protozoal diseases. Specific disease targets include diabetes, human immunodeficiency virus infection, tuberculosis, epilepsy, and Alzheimer's disease. The structural features present in this compound, particularly the combination of halogen substituents and hydroxyl functionality, may contribute to enhanced biological activity through specific molecular interactions with biological targets.

The role of benzofuran derivatives in enzyme inhibition represents another significant aspect of their research importance. These compounds have been shown to act as efficient inhibitors of various enzymes, including carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and lysine specific demethylase 1. The structural complexity of this compound provides multiple functional groups that could contribute to enzyme binding affinity and selectivity through hydrogen bonding, halogen bonding, and hydrophobic interactions.

Beyond medicinal applications, benzofuran derivatives have found utility in materials science and industrial applications. They serve as building blocks for the synthesis of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. The compound this compound, with its multiple functional groups, could potentially serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with unique properties derived from the benzofuran core structure.

The research significance of this compound class is further enhanced by their applications in dye chemistry and solar cell technology. Benzofuran derivatives have been incorporated into dye-sensitized solar cells and various industrial dyes, taking advantage of their electronic properties and structural stability. The presence of bromine substituents in this compound may influence its electronic properties, potentially making it suitable for applications in organic electronics or photovoltaic devices.

Properties

IUPAC Name |

ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O4/c1-3-17-12(16)8-5(2)18-7-4-6(13)11(15)10(14)9(7)8/h4,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPWLRSUHWXVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363989 | |

| Record name | ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7287-42-5 | |

| Record name | ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor benzofuran compound, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 4,6-dibromo-5-oxo-2-methyl-1-benzofuran-3-carboxylate.

Reduction: Formation of 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

The bromine atoms and hydroxyl group in Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate distinguish it from analogs such as 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran (CAS: Not provided). The latter replaces the hydroxyl and ester groups with a sulfinyl (-SO-) moiety and additional methyl groups. Key comparisons include:

| Property | This compound | 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran |

|---|---|---|

| Molecular Weight | 378.01 g/mol | ~415 g/mol (estimated) |

| Key Substituents | 4,6-Br; 5-OH; 2-Me; 3-COOEt | 5-Br; 2,4,6-Me; 3-SO-Ph |

| Hydrogen Bond Donors | 1 (OH) | 0 |

| Lipophilicity (XLogP3) | 4 | Likely higher (sulfinyl group less polar than OH) |

| Solubility | Moderate in polar solvents | Lower due to non-polar sulfinyl and methyl groups |

Crystallographic and Structural Analysis

Crystallographic studies of benzofuran derivatives often employ software like SHELXL and Mercury. For example, 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran was refined using SHELXL-97, with H atoms modeled via a riding approach . In contrast, the target compound’s crystal structure (if resolved) would likely exhibit distinct packing patterns due to its hydroxyl group, which can form O–H···O hydrogen bonds with neighboring molecules. Such interactions are absent in sulfinyl analogs, which instead rely on weaker van der Waals forces or C–H···π interactions .

Biological Activity

Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₀Br₂O₄

Molecular Weight: 378.01 g/mol

CAS Number: 7287-42-5

The compound features a benzofuran core with two bromine atoms and a hydroxyl group, which are believed to contribute to its unique biological activities. The presence of the ethyl ester functional group enhances its solubility and bioavailability in biological systems .

Anticancer Activity

Recent studies indicate that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A comparative study involving several benzofuran derivatives demonstrated that compounds with similar structural features to this compound exhibited potent antiproliferative effects against human cancer cell lines. Notably, one derivative showed a 10-fold increase in potency compared to standard chemotherapeutic agents like Combretastatin-A4 .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| Similar Benzofuran Derivative | HCT116 (Colon Cancer) | 4.0 | Cell cycle arrest |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzofuran derivatives against common pathogens. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values indicating strong activity.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Pseudomonas aeruginosa | 30 | Weak |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against strains such as Candida albicans . The antifungal efficacy was assessed using standard protocols, revealing that it could inhibit fungal growth effectively.

Comparative Study on Antifungal Effects

The antifungal activity was compared to known antifungal agents:

| Fungal Strain | Ethyl 4,6-Dibromo Compound MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Candida albicans | 25 | 10 (Fluconazole) |

| Aspergillus niger | 40 | 15 (Itraconazole) |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.